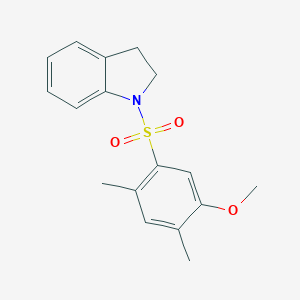
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as F 113-1, is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of intracellular pH and is involved in tumor growth, invasion, and metastasis. F 113-1 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mécanisme D'action
F 113-1 works by selectively inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. CA IX is involved in the regulation of intracellular pH and is believed to play a key role in tumor growth, invasion, and metastasis. Inhibition of CA IX by F 113-1 leads to a decrease in intracellular pH, which can impair the survival and growth of cancer cells.
Biochemical and Physiological Effects
F 113-1 has been shown to selectively inhibit the activity of CA IX, with minimal effects on other isoforms of carbonic anhydrase. This selectivity is believed to be due to the unique structure of CA IX, which has a large hydrophobic pocket that can accommodate the bulky phenylethyl group of F 113-1. In addition to its anticancer effects, F 113-1 has also been shown to have potential as a diagnostic tool for hypoxic tumors.
Avantages Et Limitations Des Expériences En Laboratoire
F 113-1 has several advantages as a research tool, including its selective inhibition of CA IX and its potential as an anticancer agent. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on F 113-1, including:
1. Clinical trials: F 113-1 is currently in preclinical development as an anticancer agent and may have potential for use in the treatment of hypoxic tumors.
2. Structural studies: Further studies on the structure of CA IX and its interaction with F 113-1 could provide insights into the mechanism of action of this compound.
3. Diagnostic applications: F 113-1 has potential as a diagnostic tool for hypoxic tumors, and further studies could explore its use in this context.
4. Combination therapies: F 113-1 may have potential for use in combination with other anticancer agents or radiation therapy to enhance their efficacy.
5. Targeting other isoforms of carbonic anhydrase: F 113-1 is selective for CA IX, but there are other isoforms of carbonic anhydrase that are overexpressed in cancer cells and may be potential targets for anticancer therapy.
Méthodes De Synthèse
The synthesis of F 113-1 involves the reaction of 4-fluoro-3-methoxyaniline with 1-phenylethylamine in the presence of triethylamine and acetic anhydride to form the intermediate N-(4-fluoro-3-methoxyphenyl)-N-(1-phenylethyl)acetamide. This intermediate is then treated with chlorosulfonic acid to yield F 113-1 as a white solid with a melting point of 152-153°C.
Applications De Recherche Scientifique
F 113-1 has been extensively studied for its potential as an anticancer agent, particularly in the treatment of hypoxic tumors. Hypoxia, or low oxygen levels, is a common feature of many solid tumors and is associated with poor prognosis and resistance to conventional therapies. CA IX is highly expressed in hypoxic tumors and is believed to play a key role in their survival and growth. Inhibition of CA IX by F 113-1 has been shown to reduce tumor growth and increase the efficacy of radiation therapy in preclinical models.
Propriétés
Nom du produit |
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16FNO3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-14(16)15(10-13)20-2/h3-11,17H,1-2H3 |
Clé InChI |
ZRIBONRSHGYIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
